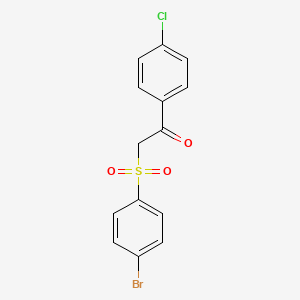![molecular formula C27H39FSi3Sn B14315213 {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] CAS No. 113612-76-3](/img/structure/B14315213.png)
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is a complex organometallic compound that features a unique combination of tin, silicon, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] typically involves the reaction of dimethyl(phenyl)silane with a fluorinated tin precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, which help to stabilize the reactive species.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final assembly of the target molecule. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can lead to the formation of various organosilicon compounds.
科学的研究の応用
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] has several scientific research applications, including:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.
Organic Synthesis: It is used in the synthesis of complex organic molecules, providing a versatile building block for constructing diverse chemical structures.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical research.
作用機序
The mechanism of action of {[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] involves its ability to coordinate with various substrates and facilitate chemical transformations. The tin and silicon atoms in the compound can form stable complexes with other molecules, enabling the activation of specific chemical bonds. This coordination chemistry is crucial for its catalytic activity and reactivity in organic synthesis.
類似化合物との比較
Similar Compounds
- {[Chloro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Bromo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
- {[Iodo(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]
Uniqueness
{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane] is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the stability of the compound and influence its interactions with other molecules, making it a valuable compound for specific applications in materials science and catalysis.
特性
CAS番号 |
113612-76-3 |
|---|---|
分子式 |
C27H39FSi3Sn |
分子量 |
585.6 g/mol |
IUPAC名 |
[bis[dimethyl(phenyl)silyl]-[fluoro(dimethyl)stannyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.FH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
InChIキー |
KDYQSUMOLQAUMA-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


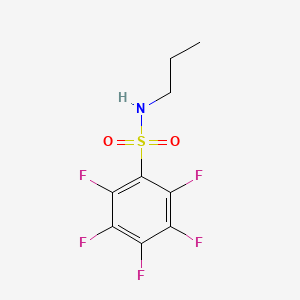
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
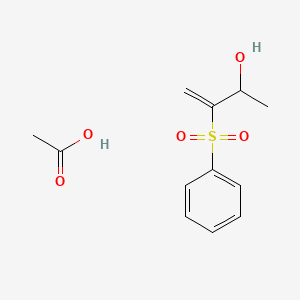
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
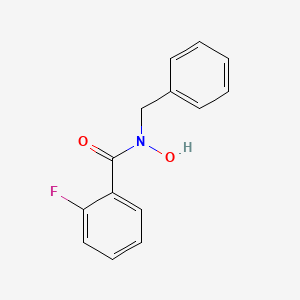

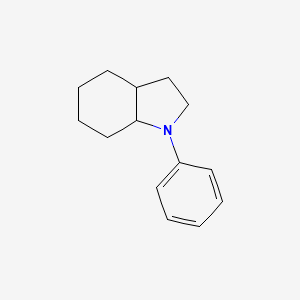
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)


![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)

![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
